molecular formula C8H11NO4S B11724204 1,5-Dimethyl (2S)-2-isothiocyanatopentanedioate

1,5-Dimethyl (2S)-2-isothiocyanatopentanedioate

Katalognummer: B11724204
Molekulargewicht: 217.24 g/mol
InChI-Schlüssel: KLMJCPVACFOOCU-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Dimethyl (2S)-2-isothiocyanatopentanedioate is a chemical compound with a unique structure that includes an isothiocyanate group attached to a pentanedioate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl (2S)-2-isothiocyanatopentanedioate typically involves the reaction of a suitable precursor with an isothiocyanate reagent. One common method is the esterification of 2-isothiocyanatopentanedioic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dimethyl (2S)-2-isothiocyanatopentanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,5-Dimethyl (2S)-2-isothiocyanatopentanedioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,5-Dimethyl (2S)-2-isothiocyanatopentanedioate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential therapeutic effects, including the inhibition of enzyme activity and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,5-Dimethyl (2S)-2-hydroxypentanedioate: Similar backbone but with a hydroxyl group instead of an isothiocyanate group.

    1,5-Dimethyl (2S)-2-aminopentanedioate: Contains an amino group instead of an isothiocyanate group.

Uniqueness

1,5-Dimethyl (2S)-2-isothiocyanatopentanedioate is unique due to its isothiocyanate group, which imparts distinct reactivity and potential applications compared to its hydroxyl and amino analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C8H11NO4S

Molekulargewicht

217.24 g/mol

IUPAC-Name

dimethyl (2S)-2-isothiocyanatopentanedioate

InChI

InChI=1S/C8H11NO4S/c1-12-7(10)4-3-6(9-5-14)8(11)13-2/h6H,3-4H2,1-2H3/t6-/m0/s1

InChI-Schlüssel

KLMJCPVACFOOCU-LURJTMIESA-N

Isomerische SMILES

COC(=O)CC[C@@H](C(=O)OC)N=C=S

Kanonische SMILES

COC(=O)CCC(C(=O)OC)N=C=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.